2-(4-Cyanophenoxy)ethyl 5,6-dichloropyridine-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of organolithium reagents and nucleophilic substitution reactions . For instance, pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve nucleophilic substitution reactions . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond . Nucleophilic addition-elimination to the azomethine substituted by halogen takes place if all azomethine bonds are halogen substituted .Scientific Research Applications
Synthesis and Functionalization
- The compound is involved in the synthesis of highly functionalized tetrahydropyridines, which are important in organic chemistry for their utility in various synthesis processes (Zhu, Lan, & Kwon, 2003).
Chemical Reactions and Derivatives
- It can be transformed into derivatives like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and others, showcasing its versatility in forming complex organic structures (Harb, Hesien, Metwally, & Elnagdi, 1989).
- Synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate derivatives indicates its potential for creating compounds with anticipated antihypertensive activity (Kumar & Mashelker, 2006).
Photophysical Properties
- A study on the photophysical properties of thieno[2,3-b]pyridine derivatives synthesized from the compound reveals its significance in understanding chemical structures and fluorescence (Ershov et al., 2019).
Dyeing and Textile Industry
- Its use in synthesizing disperse dyes for fabrics like polyester and nylon 6.6, and the study of the complexation of these dyes with metals, underscores its industrial relevance (Abolude et al., 2021).
Medicinal Chemistry and Drug Synthesis
- Involved in the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, a compound that opens pathways to a library of pyrrole derivatives, significant in medicinal chemistry (Dawadi & Lugtenburg, 2011).
Polymer Chemistry
- The compound's role in synthesizing various coordination polymers and their potential in fluorescence sensing of nitroaromatics demonstrates its utility in polymer chemistry and sensing technologies (Gupta, Tomar, & Bharadwaj, 2017).
Mechanism of Action
Target of Action
It’s structurally related to a class of compounds known as diphenyl ethers . Diphenyl ethers are known to interact with various biological targets, including enzymes and receptors, influencing their function and leading to various biological effects.
Mode of Action
The compound contains a cyanophenoxy group and a dichloropyridine group . These functional groups may interact with biological targets through various mechanisms, such as hydrogen bonding, ionic interactions, and hydrophobic interactions, leading to changes in the target’s function.
properties
IUPAC Name |
2-(4-cyanophenoxy)ethyl 5,6-dichloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-13-7-11(9-19-14(13)17)15(20)22-6-5-21-12-3-1-10(8-18)2-4-12/h1-4,7,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAIAPPKZXORHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCOC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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